7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.362 g/mol . This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding acridine N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated or alkylated acridine derivatives.
Scientific Research Applications
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide primarily involves DNA intercalation . The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects in cancer treatment . Additionally, the compound may interact with specific enzymes and proteins involved in neurodegenerative diseases, providing a basis for its use in Alzheimer’s disease research .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinecarboxamide
- 7-Methoxy-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 5-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness
7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to the presence of the isopropyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to intercalate into DNA and interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
853334-49-3 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
7-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-10(2)11-7-8-15-13(9-11)16(17(18)20)12-5-3-4-6-14(12)19-15/h7-10H,3-6H2,1-2H3,(H2,18,20) |
InChI Key |
YSLIVFRXGXUIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)N |
Origin of Product |
United States |
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